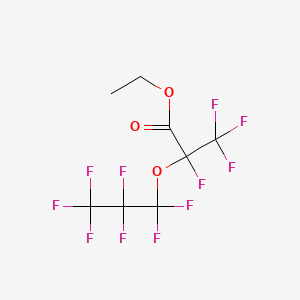
Ethyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate
Vue d'ensemble
Description
Ethyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate, also known as 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propionic acid ethyl ester, is a fluorinated organic compound with a wide range of applications in the fields of chemistry and biochemistry. It is a colorless liquid with a low melting point of -77.3 °C and a boiling point of 151.3 °C. Due to its unique properties, it has been used in a variety of scientific research applications, including as a solvent, a reagent, and a fuel additive.
Applications De Recherche Scientifique
Polymerization Processing Aid and Toxicological Evaluation
One study evaluated the chronic toxicity and carcinogenicity of a closely related compound, ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-propanoate, developed as a polymerization processing aid in the manufacture of fluoropolymers. The study conducted on Sprague–Dawley rats over two years found no significant adverse effects at certain dosages, suggesting its relative safety for industrial use in polymer processing (Caverly Rae et al., 2015).
Fluorinating Reagents
Another area of research involves the development of new fluorinating agents for chemical synthesis. Aminodifluorosulfinium salts, for example, have been identified as selective fluorination reagents with enhanced thermal stability and ease of handling compared to traditional reagents. These findings indicate potential applications in the synthesis of complex fluorinated molecules, contributing to the field of materials science and pharmaceuticals (L’Heureux et al., 2010).
Improving Battery Performance
Research has also been conducted on the use of fluorinated compounds to improve the cycling performance of lithium-ion batteries. Ethyl 3,3,3-trifluoropropanoate, a compound with structural similarities, was found to significantly enhance the capacity retention of LiMn2O4/Li cells at elevated temperatures, suggesting the potential of fluorinated esters in enhancing battery life and performance (Huang et al., 2016).
Interaction with Amines and Alcohols
The reactivity of fluorinated compounds with amines and alcohols has been studied, revealing their potential as intermediates in the synthesis of various organic compounds. Such studies are crucial for the development of new materials and chemicals with specialized properties (Furin et al., 2000).
Environmental and Biological Impact
Investigations into the absorption, distribution, metabolism, excretion, and kinetics of related fluorinated compounds in biological systems have provided insights into their potential environmental and health impacts. Such research is essential for assessing the safety and ecological effects of these chemicals (Gannon et al., 2016).
Mécanisme D'action
Target of Action
Ethyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate, also known as GenX, primarily targets the immune system . It has been found to affect T cell-dependent antibody responses (TDAR) and splenic lymphocyte subpopulations .
Mode of Action
GenX interacts with its targets by suppressing TDAR, particularly in females at higher doses . It also affects the number of T lymphocytes, with an increase observed in males at high doses . The number of b lymphocytes remains unchanged in both sexes .
Biochemical Pathways
GenX affects several biochemical pathways. It up-regulates fatty acid metabolism and PPAR signaling, and enhances mitochondrial and peroxisomal fatty acid β-oxidation . It also down-regulates complement and coagulation cascades .
Pharmacokinetics
GenX exhibits rapid, biphasic elimination characterized by a very fast alpha phase and a slower beta phase . Females have been observed to have less serum accumulation and higher clearance than males, while males have higher urine concentrations than females at all times and doses .
Result of Action
The action of GenX results in detectable changes in parameters affected by perfluorooctanoic acid (PFOA), a compound it was designed to replace . These changes include increased relative liver weight and peroxisome proliferation at high doses in both sexes . Genx appears less potent at suppressing tdar relative to pfoa .
Action Environment
Environmental factors can influence the action, efficacy, and stability of GenX. It is extremely persistent in the environment, and some bioaccumulate in wildlife and humans .
Analyse Biochimique
Biochemical Properties
Ethyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with liver enzymes, leading to peroxisome proliferation . The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity. Additionally, this compound can act as a substrate or inhibitor in certain biochemical pathways, affecting the overall metabolic flux.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In rodent models, exposure to this compound resulted in increased liver weight and peroxisome proliferation . It also affected T cell-dependent antibody responses (TDAR) and splenic lymphocyte subpopulations, indicating its impact on immune cell function . These cellular effects highlight the compound’s potential to modulate critical biological processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been observed to inhibit certain liver enzymes, resulting in altered metabolic pathways . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions underscore the compound’s ability to modulate cellular functions at a fundamental level.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its biochemical activity. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function . For instance, the immunomodulatory effects observed in mice persisted over a 28-day exposure period . These findings highlight the importance of considering temporal dynamics when evaluating the compound’s biological effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses can lead to more pronounced biological effects, including toxicity . For example, at doses of 100 mg/kg/day, significant increases in liver weight and peroxisome proliferation were observed . Additionally, higher doses were associated with suppressed TDAR in female mice . These dosage-dependent effects underscore the need for careful consideration of exposure levels in both research and industrial applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with liver enzymes, leading to the production of various metabolites . These interactions can affect metabolic flux and alter the levels of key metabolites. For instance, the compound’s influence on peroxisome proliferation suggests its involvement in lipid metabolism . Understanding these metabolic pathways is crucial for elucidating the compound’s overall impact on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is known to interact with specific transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cell, it can accumulate in certain tissues, such as the liver, where it exerts its biochemical effects . These transport and distribution dynamics are essential for understanding the compound’s overall biological impact.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is often found in organelles such as peroxisomes, where it influences enzyme activity and metabolic processes . The compound’s localization is directed by targeting signals and post-translational modifications that guide it to specific cellular compartments . These localization patterns are crucial for understanding the compound’s precise biological functions.
Propriétés
IUPAC Name |
ethyl 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F11O3/c1-2-21-3(20)4(9,6(12,13)14)22-8(18,19)5(10,11)7(15,16)17/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLWKGDZOZTKIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F11O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382166 | |
| Record name | Ethyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79851-29-9 | |
| Record name | Ethyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 79851-29-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


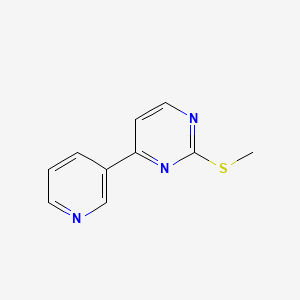
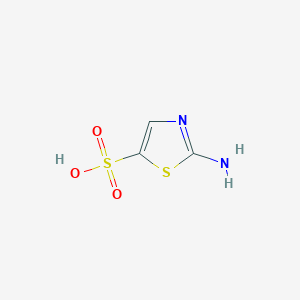
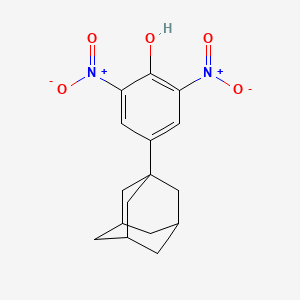


![1-[1-(4-Methoxyphenyl)ethyl]piperazine](/img/structure/B1597975.png)


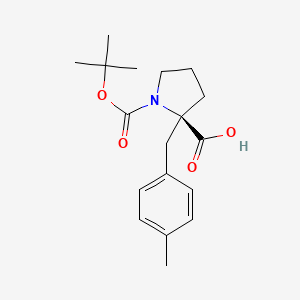
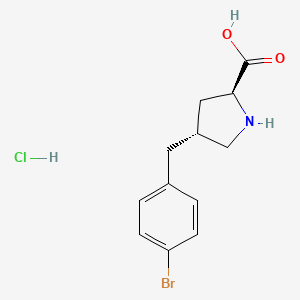
![2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-(3-nitrophenyl)acetic Acid](/img/structure/B1597983.png)

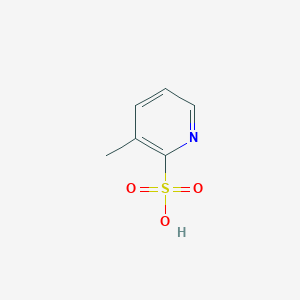
![3-{4-[(4-Bromobenzyl)oxy]phenyl}acrylic acid](/img/structure/B1597987.png)
